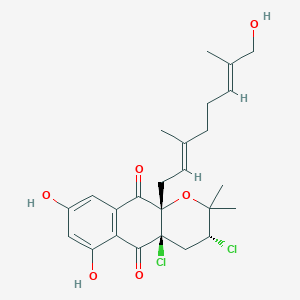Nrf2 activator-5
CAS No.:
Cat. No.: VC16665155
Molecular Formula: C25H30Cl2O6
Molecular Weight: 497.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H30Cl2O6 |
|---|---|
| Molecular Weight | 497.4 g/mol |
| IUPAC Name | (3R,4aR,10aS)-3,4a-dichloro-6,8-dihydroxy-10a-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
| Standard InChI | InChI=1S/C25H30Cl2O6/c1-14(6-5-7-15(2)13-28)8-9-25-21(31)17-10-16(29)11-18(30)20(17)22(32)24(25,27)12-19(26)23(3,4)33-25/h7-8,10-11,19,28-30H,5-6,9,12-13H2,1-4H3/b14-8+,15-7+/t19-,24+,25+/m1/s1 |
| Standard InChI Key | ADDJEJWGIYLORW-WSUVHYCQSA-N |
| Isomeric SMILES | C/C(=C\C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/CC/C=C(\C)/CO |
| Canonical SMILES | CC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)CCC=C(C)CO |
Introduction
Molecular Mechanisms of Nrf2 Activation
Nuclear Localization and Transcriptional Regulation
Recent studies challenge the traditional view that Nrf2 activation occurs solely in the cytoplasm. RNA sequencing data reveal that non-electrophilic activators like PRL-295 exert their effects predominantly in the nucleus, where they inhibit Nrf2 ubiquitination and enhance its binding to antioxidant response elements (AREs) . This nuclear activity aligns with findings that Nrf2 phosphorylation at Ser40, a prerequisite for Keap1 dissociation, is modulated by both electrophilic and non-electrophilic compounds .
Therapeutic Applications in Disease Models
Neurodegenerative Diseases
In human dopaminergic neurons, Nrf2 activators demonstrate neuroprotective effects against mitochondrial toxins like annonacin, which induces tau hyperphosphorylation and neurite degeneration . While bardoxolone methyl exhibited neurotoxicity at higher concentrations, compounds targeting p62-dependent pathways or Bach1 inhibition restored mitochondrial function and reduced oxidative damage . These findings suggest that Nrf2 activator-5, if structurally akin to p62 activators, could mitigate tauopathy-associated neurodegeneration.
Diabetic Wound Healing
Comparative Analysis of Nrf2 Activators
Table 1: Key Nrf2 Activators and Their Properties
Nrf2 activator-5’s hypothetical profile positions it between electrophilic and non-electrophilic classes, potentially offering enhanced bioavailability and reduced toxicity. For instance, its synthetic design might incorporate sulfur-based reactive groups akin to dithiolethiones while avoiding the electrophilic reactivity linked to off-target effects .
Pharmacological Challenges and Innovations
Bioavailability and Tissue Specificity
The efficacy of Nrf2 activators depends on their ability to penetrate target tissues. ADJ-310 and PRL-295 demonstrated preferential accumulation in cutaneous tissues, correlating with their wound-healing efficacy . Structural modifications in Nrf2 activator-5, such as lipophilic side chains or prodrug formulations, could enhance blood-brain barrier penetration for neurodegenerative applications .
Dual Oxidative Stress and Anti-Inflammatory Modulation
Unlike single-pathway inhibitors, Nrf2 activator-5’s value lies in its dual capacity to upregulate antioxidant genes (e.g., NAD(P)H:quinone oxidoreductase-1) and suppress pro-inflammatory cytokines . In microglial cells, analogous compounds reduced lipopolysaccharide-induced inflammation by downregulating NF-κB signaling, suggesting a synergistic mechanism applicable to neuroinflammatory disorders.
Future Directions and Clinical Translation
Biomarker Development
Quantifying Nrf2 activation in clinical trials remains challenging. RNA-seq profiles from PRL-295-treated keratinocytes identified HMOX1, NQO1, and GCLC as robust biomarkers . Validating similar signatures for Nrf2 activator-5 could facilitate dose optimization and patient stratification.
Combination Therapies
In tauopathy models, co-administration of Nrf2 activators with autophagy enhancers (e.g., rapamycin) amplified neuroprotective effects . Nrf2 activator-5’s compatibility with existing regimens warrants exploration, particularly in diseases with multifactorial etiology like Alzheimer’s and Parkinson’s.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume